

N-(2-Methoxyphenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Methoxyphenyl)acetamide**

Cat. No.: **B159678**

[Get Quote](#)

An In-Depth Technical Guide to **N-(2-Methoxyphenyl)acetamide**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **N-(2-Methoxyphenyl)acetamide**. It delves into the molecule's fundamental properties, synthesis, characterization, and applications, providing field-proven insights and methodologies.

Core Molecular Identity and Physicochemical Properties

N-(2-Methoxyphenyl)acetamide, also known as o-Acetanisidine, is an acetamide derivative of 2-methoxyaniline.^{[1][2]} It belongs to the broader class of N-arylacetamides, a structural motif found in numerous pharmaceuticals and biologically active compounds.^{[3][4]} Understanding its core properties is the foundational step for its application in any research or synthetic context.

The key identifiers and physical properties are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [5] [6]
Molecular Weight	165.19 g/mol	[2] [5]
Exact Mass	165.078978594 Da	[2]
CAS Number	93-26-5	[1] [5]
IUPAC Name	N-(2-methoxyphenyl)acetamide	[2]
Synonyms	o-Acetanisidine, 2'-Methoxyacetanilide, o-Methoxyacetanilide	[1] [7]
Melting Point	70-74 °C	[8]
Boiling Point	303-305 °C	[8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[9]

Synthesis and Purification: A Validated Protocol

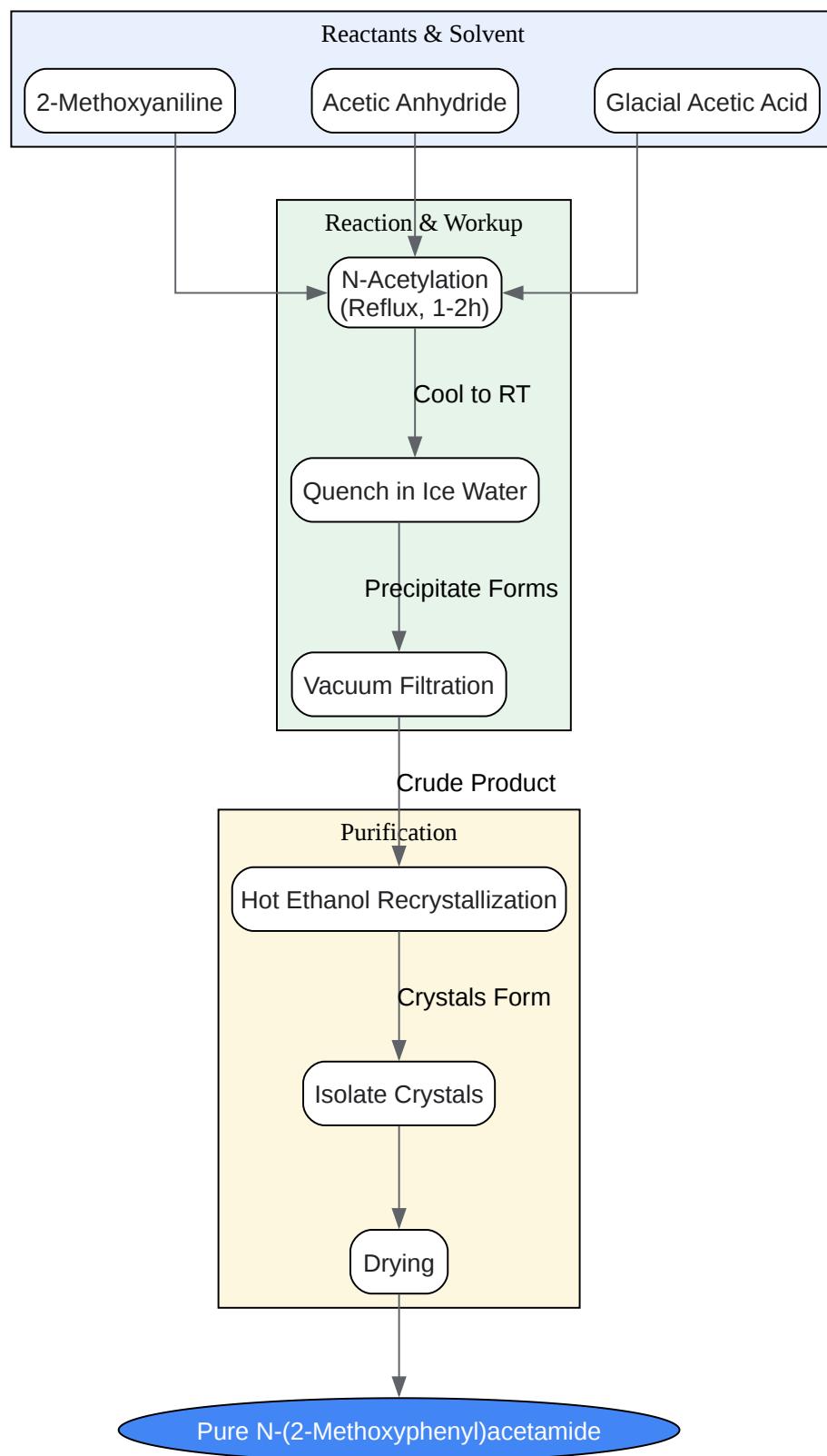
The synthesis of **N-(2-Methoxyphenyl)acetamide** is typically achieved through the N-acetylation of 2-methoxyaniline (o-anisidine). This reaction is a standard and robust method for forming the amide bond, a critical linkage in medicinal chemistry.[\[4\]](#) The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of purification, as the primary byproduct is acetic acid, which can be readily removed.

Experimental Protocol: Synthesis of N-(2-Methoxyphenyl)acetamide

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

- 2-Methoxyaniline (o-anisidine)
- Acetic Anhydride
- Glacial Acetic Acid (as solvent)
- Ice-cold distilled water
- Ethanol (for recrystallization)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-methoxyaniline in a minimal amount of glacial acetic acid.
- Acetylation: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. The addition is often exothermic, and external cooling may be applied if necessary.
- Reaction Progression: Heat the mixture to a gentle reflux for approximately 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
- Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a significant volume of ice-cold distilled water while stirring vigorously. The product, **N-(2-Methoxyphenyl)acetamide**, will precipitate as a solid.
- Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove residual acetic acid and other water-soluble impurities.
- Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly to obtain **N-(2-Methoxyphenyl)acetamide**.

This self-validating protocol ensures high purity through the precipitation and recrystallization steps, which are fundamental techniques for isolating crystalline organic solids.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **N-(2-Methoxyphenyl)acetamide**.

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum of **N-(2-Methoxyphenyl)acetamide** would show distinct signals for the aromatic protons, the methoxy ($-\text{OCH}_3$) group protons, the methyl (CH_3) group protons of the acetyl group, and the amide (N-H) proton.
 - ^{13}C NMR: This analysis identifies the different carbon environments in the molecule, confirming the presence of the aromatic ring carbons, the methoxy carbon, the carbonyl carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks would include a strong absorption for the amide C=O stretch and another for the N-H stretch.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring the mass-to-charge ratio of the molecular ion.[\[10\]](#)
- X-ray Crystallography: For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be performed. Studies have reported the crystal structure of **N-(2-Methoxyphenyl)acetamide**, providing precise bond lengths and angles and analyzing intermolecular interactions like hydrogen bonding.[\[4\]](#)

Applications in Research and Drug Development

N-(2-Methoxyphenyl)acetamide is more than a simple chemical; it is a valuable building block and intermediate in several scientific domains.

- Synthetic Precursor: Its primary role is as an intermediate in the synthesis of more complex molecules.[\[6\]](#) The acetamide group can serve as a protecting group for the amine or be a precursor for further chemical transformations. For instance, related structures are used in the synthesis of anticancer drug side chains.[\[11\]](#)

- Pharmacological Research: As a member of the N-arylacetamide family, this compound and its derivatives are of interest in pharmacological research.[\[6\]](#) The N-arylacetamide scaffold is present in a wide range of therapeutic agents, and synthesizing analogs allows for structure-activity relationship (SAR) studies.[\[3\]](#) Derivatives of acetamides have been investigated for antioxidant and anti-inflammatory activities.[\[12\]](#)
- Reference Standard: In analytical chemistry, high-purity **N-(2-Methoxyphenyl)acetamide** can be used as a reference standard for method development and validation.[\[6\]](#)

Safety Profile

As with any chemical reagent, proper handling is essential. **N-(2-Methoxyphenyl)acetamide** is considered moderately toxic if ingested.[\[8\]](#) It can cause skin and serious eye irritation.[\[2\]](#) When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[\[8\]](#) Always consult the Safety Data Sheet (SDS) before handling, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [\[Link\]](#)
- **N-(2-Methoxyphenyl)acetamide** | CAS:93-26-5. BioCrick. [\[Link\]](#)
- N-(2-Methoxyphenyl)
- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Cheméo. [\[Link\]](#)
- Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135. PubChem. [\[Link\]](#)
- (I). Synthesis of the 2-chloro-**N-(2-methoxyphenyl)acetamide**...
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- **N-(2-methoxyphenyl)acetamide** (C9H11NO2). PubChemLite. [\[Link\]](#)
- N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. [\[Link\]](#)
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [\[Link\]](#)
- Hirshfeld surface analysis and crystal structure of **N-(2-methoxyphenyl)acetamide**. National Institutes of Health (NIH). [\[Link\]](#)
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. biocrick.com [biocrick.com]
- 7. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N-(2-Methoxyphenyl)acetamide | 93-26-5 [chemicalbook.com]
- 9. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. PubChemLite - N-(2-methoxyphenyl)acetamide (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(2-Methoxyphenyl)acetamide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159678#n-2-methoxyphenyl-acetamide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com